Bis(5-bromo-2-thienyl)methanone
Overview
Description
Bis(5-bromo-2-thienyl)methanone is a chemical compound with the molecular formula C9H4Br2OS2 and a molecular weight of 352.07 g/mol It is characterized by the presence of two bromine atoms attached to a thiophene ring, which is a five-membered ring containing sulfur
Preparation Methods
The synthesis of Bis(5-bromo-2-thienyl)methanone typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-bromo-2-thiophenol in the presence of a base to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Chemical Reactions Analysis
Bis(5-bromo-2-thienyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(5-bromo-2-thienyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing thiophene rings.
Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Bis(5-bromo-2-thienyl)methanone is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, its effects may be mediated through interactions with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Bis(5-bromo-2-thienyl)methanone can be compared with other thiophene-based compounds, such as:
Bis(2-thienyl)methanone: Lacks the bromine atoms, which may result in different reactivity and applications.
Bis(5-chloro-2-thienyl)methanone: Contains chlorine instead of bromine, potentially altering its chemical properties and biological activities.
Bis(5-methyl-2-thienyl)methanone: The presence of methyl groups instead of halogens can significantly change its reactivity and applications.
Properties
IUPAC Name |
bis(5-bromothiophen-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2OS2/c10-7-3-1-5(13-7)9(12)6-2-4-8(11)14-6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOCRCSAFQXOOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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